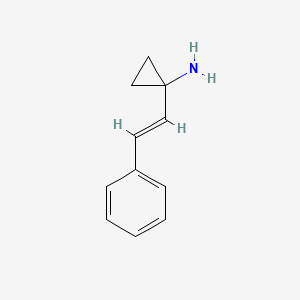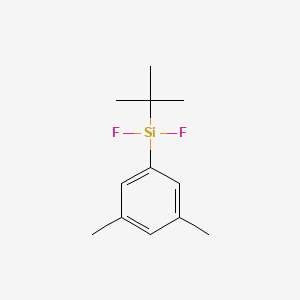
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of thiazolium salts. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorophenyl and phenyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the methylation of the thiazole nitrogen and the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or completely reduce it to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it can disrupt essential cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium perchlorate can be compared with other thiazole derivatives, such as:
2-(2-Chlorophenyl)-4-phenylthiazole: Lacks the methyl group and perchlorate ion, resulting in different chemical and biological properties.
5-Methyl-4-phenylthiazole:
2-Phenylthiazole: A simpler structure with different chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
599184-07-3 |
|---|---|
Formule moléculaire |
C16H13Cl2NO4S |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-methyl-4-phenyl-1,2-thiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H13ClNS.ClHO4/c1-12-14(13-7-3-2-4-8-13)11-18(19-12)16-10-6-5-9-15(16)17;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YXBQDLJXLZSXGJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[N+](S1)C2=CC=CC=C2Cl)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)

![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)

![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)




![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)

